molecular formula C19H22BBrN2O3 B12340969 1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No.: B12340969
M. Wt: 417.1 g/mol
InChI Key: LWRGIIPPDLJNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a urea derivative featuring a bromophenyl group at the 4-position and a pinacol boronate ester-substituted phenyl group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate ester moiety, which facilitates carbon-carbon bond formation in synthetic chemistry . Its purity (>95% by HPLC and ¹H NMR) and stability under standard conditions make it a reliable intermediate in drug discovery and materials science .

Properties

Molecular Formula

C19H22BBrN2O3

Molecular Weight

417.1 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

InChI

InChI=1S/C19H22BBrN2O3/c1-18(2)19(3,4)26-20(25-18)13-5-9-15(10-6-13)22-17(24)23-16-11-7-14(21)8-12-16/h5-12H,1-4H3,(H2,22,23,24)

InChI Key

LWRGIIPPDLJNLP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves the reaction of 4-bromophenyl isocyanate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The dioxaborolan-2-yl group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor in cancer therapies. Specifically, it can serve as a scaffold for designing small-molecule inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interactions. This is crucial in cancer immunotherapy, where blocking PD-1/PD-L1 interactions can enhance the immune response against tumors .

  • Case Study: PD-L1 Inhibition
    • In a study focusing on terphenyl-based small-molecule inhibitors, derivatives similar to 1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea were synthesized and tested for their ability to inhibit PD-L1. These compounds demonstrated significant binding affinity and efficacy in activating immune responses in vitro .

Organic Synthesis

The boron-containing moiety allows for versatile applications in organic synthesis. The compound can participate in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

  • Synthetic Pathway Example
    • The compound can be synthesized through a series of reactions involving brominated phenyl derivatives and boronic acids or esters. This method showcases its utility as a building block for more complex structures in pharmaceutical chemistry .

Material Science

In material science, compounds with boron-containing groups like this one are explored for their properties in creating advanced materials such as polymers and nanocomposites. The unique electronic properties imparted by the boron atom can enhance the performance of materials used in electronics and photonics.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the dioxaborolan-2-yl group can participate in hydrogen bonding or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Halogen-Substituted Urea Derivatives

Compound Name Substituent Position Molecular Formula Molecular Weight Key Applications
1-(3-Bromophenyl)-3-[4-(dioxaborolan-2-yl)phenyl]urea 3-Bromo C₁₉H₂₁BrBN₂O₃ 408.10 Suzuki-Miyaura coupling precursor
1-(4-Chlorophenyl)-3-[3-(dioxaborolan-2-yl)phenyl]urea 4-Chloro, 3-Boronate C₁₉H₂₂BClN₂O₃ 372.65 Medicinal chemistry intermediates
1-(2-Chloro-5-(dioxaborolan-2-yl)phenyl)-3-(4-fluorophenyl)urea 2-Chloro, 5-Boronate C₂₀H₂₂BClFN₂O₃ 413.67 Anticancer drug synthesis
  • Key Differences: Reactivity: The 4-bromophenyl group in the target compound enhances electrophilicity compared to 3-bromo or chloro analogs, favoring cross-coupling efficiency .

Electron-Withdrawing and Hydrophobic Substituents

Table 2: Non-Halogenated Derivatives

Compound Name Substituent Molecular Formula Yield (%) Physicochemical Properties
1-(4-(tert-Butyl)phenyl)-3-(4-boronatephenyl)urea 4-tert-Butyl C₂₃H₃₂BN₂O₃ 50–53 Increased hydrophobicity
1-(3-(Trifluoromethyl)phenyl)-3-(4-boronatephenyl)urea 3-Trifluoromethyl C₂₀H₂₂BF₃N₂O₃ N/A Enhanced metabolic stability
N,N-Dimethyl-N'-[4-boronatephenyl]urea N,N-Dimethyl C₁₅H₂₄BN₂O₃ N/A Reduced hydrogen-bonding capacity
  • Key Insights: Hydrophobicity: tert-Butyl groups () improve membrane permeability but may reduce aqueous solubility.

Heterocyclic and Aliphatic Variants

Compound Name Structural Feature Key Applications
1-(2-Furylmethyl)-3-[4-boronatephenyl]urea Furylmethyl Antimicrobial agent development
1-[4-(Dioxaborolan-2-yl)phenyl]piperidine Piperidine CNS-targeted therapies
  • Piperidine derivatives () exhibit improved blood-brain barrier penetration for CNS applications.

Biological Activity

The compound 1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS No. 594823-67-3) is a urea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22BBrN2O3C_{18}H_{22}BBrN_2O_3, which includes a bromophenyl group and a dioxaborolane moiety. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular Weight382.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number594823-67-3

Anticancer Properties

Recent studies have indicated that compounds containing the dioxaborolane structure exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Studies suggest that such compounds can induce programmed cell death in cancer cells by activating apoptotic pathways.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxaborolane moiety plays a crucial role in modulating interactions with biological targets:

  • Targeting Protein Kinases : The compound may selectively bind to the ATP-binding site of protein kinases, inhibiting their activity and disrupting downstream signaling pathways.

Case Studies and Research Findings

Several research articles have explored the biological activity of similar compounds:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that related dioxaborolane derivatives exhibited potent antitumor activity against various cancer cell lines (e.g., breast and prostate cancer). The study highlighted the importance of structural modifications in enhancing efficacy and selectivity against cancer cells .
  • Structure–Activity Relationship (SAR) : Research conducted on SAR revealed that modifications to the bromophenyl group significantly affected the compound's potency against specific cancer types. The findings suggest that optimizing substituents can lead to improved therapeutic profiles .
  • In Vivo Studies : Animal model studies indicated that administration of similar compounds resulted in reduced tumor size and improved survival rates compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.